

2-Methyl-benzamidine: A Comparative Guide to its Trypsin Inhibitory Activity

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Compound of Interest

Compound Name: 2-Methyl-benzamidine

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the inhibitory activity of **2-Methyl-benzamidine** against trypsin, benchmarked against other common trypsin inhibitors. The information presented is supported by experimental data and detailed protocols to assist in research and development endeavors.

Inhibitory Performance Comparison

While specific quantitative data for the inhibitory activity of **2-Methyl-benzamidine** against trypsin is not readily available in the cited literature, its parent compound, benzamidine, is a well-characterized competitive inhibitor of trypsin and other serine proteases. For the purpose of this guide, the inhibitory constant (K_i) of benzamidine will be used as a proxy for **2-Methyl-benzamidine**, with the acknowledgment that the methyl group may influence binding affinity.

The following table summarizes the inhibitory constants (K_i) or 50% inhibitory concentrations (IC_{50}) of benzamidine and other widely used trypsin inhibitors. A lower K_i value indicates a higher binding affinity and more potent inhibition.

Inhibitor	Type	Target Protease(s)	Ki / IC50
Benzamidine	Synthetic Small Molecule	Trypsin, other Serine Proteases	Ki: 19 μ M, 22.2 μ M, 35 μ M
Aprotinin (BPTI)	Natural Peptide	Trypsin, Chymotrypsin, Plasmin, Kallikrein	Ki: 0.06 pM (for bovine β -trypsin)[1][2]
Leupeptin	Natural Peptide	Trypsin, Plasmin, Kallikrein, Cysteine Proteases	Ki: 35 nM[3]
Soybean Trypsin Inhibitor (Kunitz-type)	Natural Protein	Trypsin	-
AEBSF (Pefabloc SC)	Synthetic Small Molecule	Trypsin, Chymotrypsin, Plasmin, Thrombin	Irreversible inhibitor, typical working concentration 0.1 - 1.0 mM[4]

Experimental Protocols

Determination of Trypsin Inhibition (Ki)

The inhibitory activity of compounds against trypsin can be determined using a spectrophotometric assay that measures the rate of substrate hydrolysis. The following protocol is a standard method for determining the inhibitory constant (Ki).

Materials:

- Trypsin (from bovine pancreas)
- Substrate: N α -Benzoyl-L-arginine ethyl ester (BAEE) or p-Tosyl-L-arginine methyl ester (TAME)
- Inhibitor (e.g., **2-Methyl-benzamidine**)
- Buffer: 50 mM Tris-HCl, pH 8.0, containing 10 mM CaCl₂

- Spectrophotometer capable of measuring absorbance at 247 nm (for TAME) or 253 nm (for BAEE)
- Quartz cuvettes

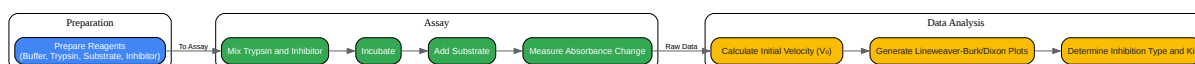
Procedure:

- Reagent Preparation:
 - Prepare a stock solution of trypsin in 1 mM HCl.
 - Prepare a stock solution of the substrate (e.g., 10 mM TAME) in the assay buffer.
 - Prepare a series of dilutions of the inhibitor (e.g., **2-Methyl-benzamidine**) in the assay buffer.
- Assay:
 - In a quartz cuvette, combine the assay buffer, trypsin solution, and a specific concentration of the inhibitor.
 - Incubate the mixture at a constant temperature (e.g., 25°C) for a defined period (e.g., 5 minutes) to allow the inhibitor to bind to the enzyme.
 - Initiate the reaction by adding the substrate to the cuvette.
 - Immediately measure the change in absorbance over time (e.g., every 15 seconds for 3-5 minutes) at the appropriate wavelength (247 nm for TAME). The rate of increase in absorbance is proportional to the rate of substrate hydrolysis.
- Data Analysis:
 - Calculate the initial velocity (V_0) of the reaction for each inhibitor concentration from the linear portion of the absorbance vs. time plot.
 - Determine the type of inhibition (e.g., competitive, non-competitive, uncompetitive) by analyzing Lineweaver-Burk or Dixon plots.

- For competitive inhibition, the K_i can be calculated using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [S]/K_m)$, where $[S]$ is the substrate concentration and K_m is the Michaelis-Menten constant.

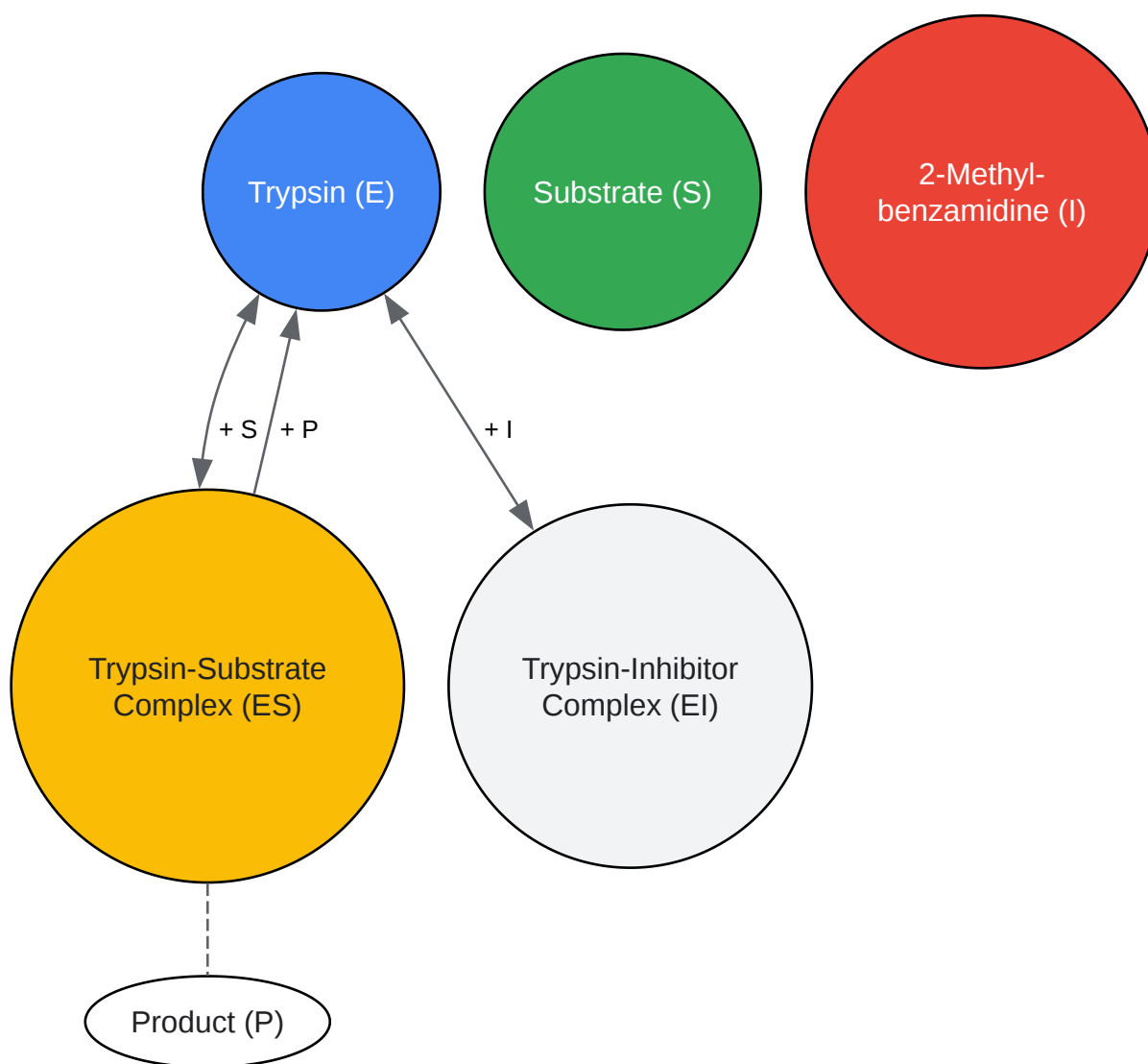
Visualizing Experimental and Mechanistic Pathways

To further elucidate the experimental process and the mechanism of action, the following diagrams are provided.



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Caption: Experimental workflow for determining the inhibitory activity of a compound against trypsin.



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Caption: Mechanism of competitive inhibition of trypsin by **2-Methyl-benzamidine**.

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References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. AEBSF - Wikipedia [en.wikipedia.org]
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